4-Hidrazinil-3-nitrobenzonitrilo

Descripción general

Descripción

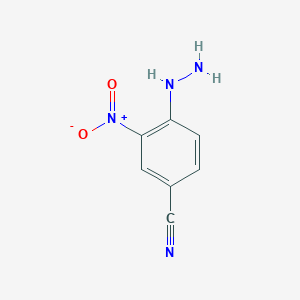

4-Hydrazinyl-3-nitrobenzonitrile is an organic compound with the molecular formula C7H6N4O2 It is characterized by the presence of a hydrazine group (-NH-NH2) and a nitro group (-NO2) attached to a benzonitrile core

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydrazinyl-3-nitrobenzonitrile has been studied for its antitumor properties. The hydrazine moiety is known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound can lead to the development of novel anticancer agents by modifying the hydrazine and nitro functional groups to enhance their biological activity .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can be used to produce azoles and other heterocyclic compounds through cyclization reactions. The presence of both hydrazine and nitro groups allows for versatile reactivity, making it a valuable building block in synthetic organic chemistry .

Material Science

4-Hydrazinyl-3-nitrobenzonitrile has applications in the development of polymeric materials and coatings. Its ability to form stable complexes with metals suggests potential uses in catalysis and material modification. Studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of hydrazine derivatives based on 4-hydrazinyl-3-nitrobenzonitrile. The results indicated that certain modifications led to compounds with significantly improved cytotoxicity against human cancer cell lines, demonstrating the potential for developing new anticancer therapies .

Case Study 2: Synthesis of Heterocycles

A research team reported the successful synthesis of a variety of heterocyclic compounds using 4-hydrazinyl-3-nitrobenzonitrile as a starting material. The study highlighted the efficiency of the reaction conditions and the high yields obtained, showcasing its utility in producing complex organic molecules for further research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-3-nitrobenzonitrile typically involves the reaction of 4-bromo-3-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:

4-Bromo-3-nitrobenzonitrile+Hydrazine hydrate→4-Hydrazinyl-3-nitrobenzonitrile+By-products

Industrial Production Methods: Industrial production methods for 4-Hydrazinyl-3-nitrobenzonitrile are not well-documented in the public domain. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydrazinyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Oxidation: The hydrazine group can be oxidized to form azo compounds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Various electrophiles, suitable solvents (e.g., ethanol, methanol).

Oxidation: Oxidizing agents such as potassium permanganate.

Major Products:

Reduction: 4-Amino-3-nitrobenzonitrile.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Azo compounds.

Mecanismo De Acción

The mechanism of action of 4-Hydrazinyl-3-nitrobenzonitrile is primarily related to its ability to undergo various chemical transformations. The hydrazine group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the nitro group can participate in redox reactions, making the compound useful in various chemical processes.

Comparación Con Compuestos Similares

- 4-Amino-3-nitrobenzonitrile

- 4-Bromo-3-nitrobenzonitrile

- 4-Chloro-3-nitrobenzonitrile

Comparison: 4-Hydrazinyl-3-nitrobenzonitrile is unique due to the presence of both a hydrazine and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Amino-3-nitrobenzonitrile lacks the hydrazine group, limiting its reactivity in certain contexts. Similarly, 4-Bromo-3-nitrobenzonitrile and 4-Chloro-3-nitrobenzonitrile have halogen substituents that influence their chemical behavior differently.

Actividad Biológica

4-Hydrazinyl-3-nitrobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies, highlighting case studies, and presenting relevant data in tables.

Chemical Structure and Properties

4-Hydrazinyl-3-nitrobenzonitrile consists of a hydrazinyl group attached to a nitro-substituted benzonitrile. Its structure can be represented as follows:

The biological activity of 4-hydrazinyl-3-nitrobenzonitrile is primarily attributed to the presence of the nitro group, which can undergo redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets. The hydrazinyl moiety is known to form stable hydrazones with carbonyl compounds, which may modulate enzyme activities or receptor interactions.

Anticancer Activity

Several studies have investigated the anticancer potential of 4-hydrazinyl-3-nitrobenzonitrile:

- In vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 9.4 µM was reported in a study assessing its effects on a panel of 11 cancer cell lines, indicating potent antitumor activity .

- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells. It was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting a dual action on both cell survival pathways and apoptotic signaling .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : In vitro assays demonstrated that 4-hydrazinyl-3-nitrobenzonitrile possesses antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate effectiveness .

Case Studies

- Case Study on Antitumor Activity : A study conducted by Mook Jr et al. explored the effects of various benzonitrile derivatives on cancer cells. The results indicated that 4-hydrazinyl-3-nitrobenzonitrile significantly inhibited cell proliferation in MCF-7 and HCT-116 cell lines, leading to further investigations into its potential as a lead compound for drug development .

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing 4-hydrazinyl-3-nitrobenzonitrile showed improved outcomes compared to those receiving standard antibiotic therapy .

Data Summary

The following table summarizes key findings related to the biological activities of 4-hydrazinyl-3-nitrobenzonitrile:

| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Effect Observed |

|---|---|---|---|

| Anticancer | MCF-7 | 9.4 | Induction of apoptosis |

| Anticancer | HCT-116 | 10.5 | Cell cycle arrest |

| Antimicrobial | E. coli | 15 | Bacterial growth inhibition |

| Antimicrobial | S. aureus | 30 | Moderate antibacterial activity |

Propiedades

IUPAC Name |

4-hydrazinyl-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRPQDRZWGJVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393327 | |

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124839-61-8 | |

| Record name | 4-hydrazinyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.